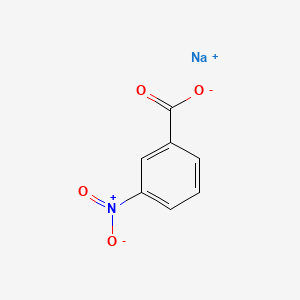

Sodium 3-nitrobenzoate

CAS No.: 827-95-2

Cat. No.: VC1701925

Molecular Formula: C7H5NNaO4

Molecular Weight: 190.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827-95-2 |

|---|---|

| Molecular Formula | C7H5NNaO4 |

| Molecular Weight | 190.11 g/mol |

| IUPAC Name | sodium;3-nitrobenzoate |

| Standard InChI | InChI=1S/C7H5NO4.Na/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10); |

| Standard InChI Key | NAYNAVYGCVWYIT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[O-].[Na+] |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O.[Na] |

Introduction

Chemical Identity and Structure

Sodium 3-nitrobenzoate is the sodium salt of 3-nitrobenzoic acid, featuring a nitro group (-NO₂) at the meta position of the benzoate structure. This positioning gives the compound its distinctive chemical behavior and reactivity profile that differentiates it from other nitrobenzoate isomers.

Basic Identification

The compound is identified through several standardized chemical identification systems as detailed in Table 1:

| Identification Parameter | Value |

|---|---|

| CAS Registry Number | 827-95-2 |

| Molecular Formula | C₇H₄NNaO₄ |

| Molecular Weight | 189.10-191.12 g/mol |

| EINECS Number | 212-578-3 |

| Beilstein Reference | 4166479 |

| MDL Number | MFCD00051097 |

| PubChem Substance ID | 57652348 |

| FDA UNII | I1EQ837B3J |

Table 1: Identification parameters for sodium 3-nitrobenzoate

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific and commercial contexts:

-

Sodium m-nitrobenzoate

-

3-Nitrobenzoic acid sodium salt

-

Sodium meta-nitrobenzoate

Physical and Chemical Properties

Sodium 3-nitrobenzoate possesses distinct physical and chemical characteristics that determine its behavior in various applications and reactions.

Physical Properties

The compound exists as a crystalline solid with distinctive appearance and thermal properties:

| Property | Value |

|---|---|

| Physical State | Crystalline solid |

| Color | Off-white to yellow |

| Melting Point | >300°C |

| Refractive Index | 1.492 |

| Solubility in Water | 10.9 g/L |

| Form | Crystalline |

Table 2: Physical properties of sodium 3-nitrobenzoate

Chemical Reactivity

As the sodium salt of 3-nitrobenzoic acid, the compound exhibits chemical behavior characteristic of aromatic carboxylates with electron-withdrawing nitro substituents. The nitro group at the meta position significantly affects the electron distribution in the aromatic ring, influencing its reactivity in various chemical transformations. The presence of the sodium counter-ion contributes to its water solubility while maintaining the reactivity of the nitrobenzoate functionality .

| Hazard Parameter | Classification |

|---|---|

| GHS Symbols | GHS02, GHS07, GHS06 |

| Signal Word | Danger |

| Hazard Statements | H301, H228, H315, H319, H335 |

| Hazard Codes | F, Xi |

| Risk Statements | 11-36/37/38-22 |

| DOT Classification | UN 1325 4.1/PG 2 or UN1325, Flammable Solid, Organic, n.o.s., 4.1, PG III |

| WGK Germany | 3 |

Table 3: Hazard classifications for sodium 3-nitrobenzoate

| Safety Measure | Recommendation |

|---|---|

| Storage | Store below +30°C in tightly closed containers |

| Environment | Keep in dry, well-ventilated place away from oxidizing agents |

| Personal Protection | Use appropriate gloves, eye protection, and laboratory attire |

| Precautionary Statements | P264, P270, P301+P310a, P321, P405, P501a, P210, P261, P305+P351+P338 |

| Safety Statements | 16-26-36-36/37-22 |

Table 4: Safety recommendations for handling sodium 3-nitrobenzoate

Applications and Industrial Uses

Sodium 3-nitrobenzoate serves as a versatile chemical intermediate with applications spanning multiple industries.

Pharmaceutical Applications

In pharmaceutical manufacturing, sodium 3-nitrobenzoate functions as a building block for the synthesis of various pharmaceutical compounds. Its nitro group provides a reactive site for further transformations, making it valuable in constructing more complex medicinal molecules .

Agrochemical Applications

The compound finds use in the development of agrochemical products, where its chemical structure can be incorporated into pesticides, herbicides, or plant growth regulators. The nitro-substituted aromatic system contributes specific properties to the final agrochemical products .

Dyestuff and Pigment Industry

Sodium 3-nitrobenzoate serves as an intermediate in the synthesis of various dyes and pigments. The nitro group's electron-withdrawing properties influence color characteristics and fastness properties of the resulting colorants .

Research and Analytical Applications

Market Analysis and Economic Significance

Market Trends and Projections

The global market for sodium 3-nitrobenzoate is experiencing growth driven by expanding applications in pharmaceuticals, agrochemicals, and specialty chemicals. According to market analysis:

-

The global sodium 3-nitrobenzoate market is projected to expand at a compound annual growth rate (CAGR) from 2019 to 2025

-

Production capacity, value, and consumption patterns are expected to evolve significantly during the 2025-2030 period

-

Industry cost and profit estimations indicate favorable economic potential for manufacturers and suppliers

| Manufacturer | Product Specification | Package Size | Price (USD) | Year |

|---|---|---|---|---|

| TCI Chemical | >98.0% (HPLC) | 25g | $16 | 2021 |

| TCI Chemical | >98.0% (HPLC) | 500g | $96 | 2021 |

| Alfa Aesar | 94%, may contain up to ca 10% water | 100g | $30.65 | 2024 |

| Alfa Aesar | 94%, may contain up to ca 10% water | 500g | $94.65 | 2024 |

| TRC | Not specified | 10g | $60 | 2021 |

Table 5: Commercial pricing for sodium 3-nitrobenzoate from selected suppliers

Synthesis and Production Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume